

Technical Monograph: 2-Hydroxypropyl Methacrylate (HPMA)

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Compound of Interest

Compound Name: 2-Hydroxypropyl methacrylate

CAS No.: 9086-85-5

Cat. No.: B7721401

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Executive Summary

2-Hydroxypropyl methacrylate (HPMA) stands as a cornerstone monomer in the synthesis of biocompatible hydrogels, drug delivery systems, and advanced optical materials. Unlike simple alkyl methacrylates, HPMA possesses a dual-functionality architecture: a polymerizable methacrylate group and a hydrophilic hydroxyl moiety.^{[1][2]} This unique structure allows it to bridge the gap between hydrophobic structural integrity and hydrophilic biological interface.^[2]

This guide moves beyond basic data sheets to explore the structural isomerism, thermodynamic behaviors, and critical purification protocols required for high-precision research. It is designed for scientists who need to control the subtle variables that dictate polymer architecture and performance.^[2]

Molecular Architecture & Isomerism

The Isomeric Equilibrium

Commercial HPMA (CAS: 27813-02-1) is rarely a single pure compound.^[2] It is typically produced via the ring-opening addition of methacrylic acid to propylene oxide.^[2] This reaction

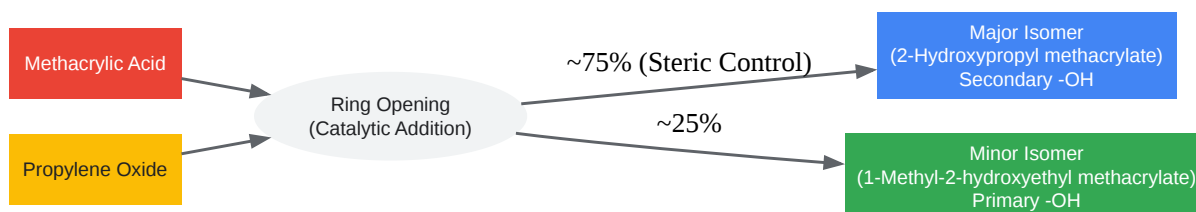
follows Markovnikov and anti-Markovnikov pathways, resulting in a thermodynamic mixture of two isomers:

- **2-Hydroxypropyl methacrylate (2-HPMA):** The major isomer (typically ~70-75%).^[2] Contains a secondary hydroxyl group.^[2]^[3]
- **2-Hydroxy-1-methylethyl methacrylate (Isomer):** The minor isomer.^[2] Contains a primary hydroxyl group.^[2]

Implication for Research: The primary hydroxyl in the minor isomer is significantly more reactive towards electrophiles (e.g., isocyanates, acid chlorides) than the secondary hydroxyl in the major isomer. In precise post-polymerization functionalization, this ratio impacts yield and kinetics.^[2]

Structural Visualization

The following diagram illustrates the structural relationship and the synthesis origin of the HPMA isomer mixture.



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Figure 1: Synthesis pathway yielding the thermodynamic mixture of HPMA isomers. The ratio is dictated by the epoxide ring-opening mechanism.^[2]

Physicochemical Profile

The physical properties of HPMA dictate its handling and polymerization behavior.^[2] Note that "Solubility" is nuanced; while often listed as water-soluble, it has a solubility limit (approx. 107 g/L) and can exhibit phase separation at high concentrations or elevated temperatures (LCST behavior in polymers).

Table 1: Critical Physical Properties of HPMA

Property	Value	Technical Context
Molecular Weight	144.17 g/mol	Monomer unit mass for stoichiometric calculations.[2] [4]
Appearance	Clear, colorless liquid	Yellowing indicates inhibitor oxidation or polymerization.[2]
Density	1.03 g/cm ³ (at 20°C)	Essential for volumetric dosing in reactor loading.[2]
Boiling Point	209°C (760 mmHg)	High BP requires vacuum distillation for purification.[2]
Viscosity	8.9 mPa[4][5][6]·s (at 20°C)	Higher than water; affects mixing torque in bulk polymerization.[2]
Solubility (Water)	~107 g/L (13 wt%)	Critical: Not fully miscible in all proportions.[2]
Refractive Index	1.446 (at 25°C)	Matches well with certain optical adhesives.[2]
Flash Point	104°C	Class IIIB Combustible Liquid. [2]
Tg (Homopolymer)	~76°C	Polymer is rigid at RT but more flexible than PMMA (Tg ~105°C).[2]

Polymerization & Reactivity[1][5][6][7][8][9][10]

Reactivity Ratios

In copolymerization, HPMA behaves similarly to other methacrylates but with specific polarity effects.[2] For a pair of monomers

(HPMA) and

(e.g., Methyl Methacrylate), the reactivity ratios (

) determine the sequence distribution.[5]

- HPMA (

) / Styrene (

):

. This alternating tendency favors uniform incorporation.[2]

- HPMA (

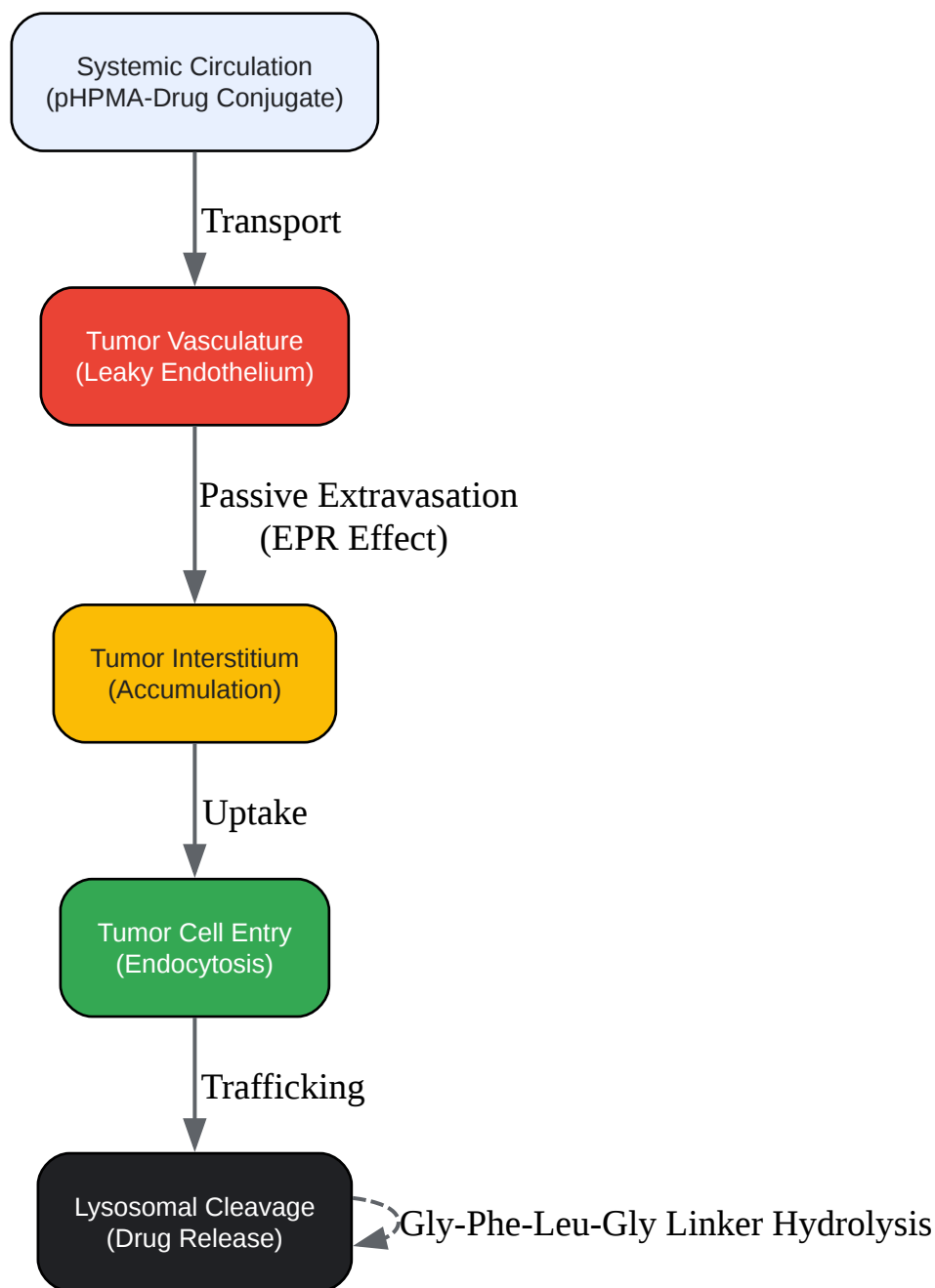
) / HEMA (

):

. Ideal random copolymerization due to structural similarity.[2]

The "EPR" Effect in Drug Delivery

Poly(HPMA) is a gold standard in polymer therapeutics.[2] It is non-immunogenic and water-soluble.[2][7] High molecular weight pHPMA (>40 kDa) accumulates in solid tumors due to the Enhanced Permeability and Retention (EPR) effect.[2]



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Figure 2: The passive targeting mechanism of pHPMA drug conjugates. The polymer backbone ensures long circulation, while the leaky tumor vasculature allows accumulation.

Experimental Protocols

Protocol A: Inhibitor Removal (Basic Alumina Method)

Commercial HPMA contains 4-methoxyphenol (MEHQ) to prevent premature polymerization.[2]
For precise kinetic studies or hydrogel synthesis, this must be removed.[2]

Why this method? Distillation of high-boiling monomers like HPMA (BP 209°C) risks thermal polymerization.[2] Adsorption on basic alumina is a non-thermal, self-validating process.[2]

- Preparation: Pack a glass chromatography column with Basic Activated Alumina (Brockmann I).[2] Ratio: 10g Alumina per 50g Monomer.[2]
- Loading: Pour the HPMA liquid directly onto the column bed.[2] Do not wet the column with solvent first (to avoid dilution).[2]
- Elution: Allow gravity or slight positive pressure (N₂) to push the monomer through.[2]
- Validation:
 - Visual: The alumina top layer will turn brown/orange as it captures the phenolic inhibitor.[2]
 - Chemical:[1][2][3][4][5][8][9][10][11][12] Test a small aliquot. It should polymerize rapidly upon addition of 1% APS/TEMED or UV initiator, whereas inhibited monomer will lag.[2]
- Storage: Use immediately. Uninhibited monomer is unstable.[2] Store at -20°C if necessary, but re-verify before use.

Protocol B: Hydrogel Synthesis (Redox Initiated)

A standard protocol for creating a pHPMA hydrogel scaffold.[2]

- Stoichiometry:
 - Monomer: HPMA (1.0 g, ~6.9 mmol).[2]
 - Crosslinker: N,N'-Methylenebisacrylamide (MBA) (0.02 g, 2 wt%).
 - Solvent: Deionized Water (4.0 mL). Note: HPMA is soluble at this concentration.[2]
- Degassing: Bubble Nitrogen through the solution for 15 minutes. Causality: Oxygen inhibits free radical propagation; failure to degas leads to "tacky" surfaces or incomplete gelation.[2]

- Initiation:
 - Add Ammonium Persulfate (APS): 10 mg (dissolved in 100 μ L water).[2]
 - Add TEMED: 10 μ L.[2]
- Curing: Allow to sit at room temperature for 2 hours.
- Purification: Dialyze the hydrogel against water for 48 hours to remove unreacted monomer (monitored by UV absorbance at 210 nm).

Storage & Stability

- Inhibitor: Standard grade contains ~200 ppm MEHQ.[2]
- Oxygen Requirement: MEHQ requires dissolved oxygen to function as an inhibitor.[2] Do not store HPMA under pure nitrogen for long periods, as this depletes the oxygen necessary for the inhibitor cycle, leading to spontaneous polymerization.
- Temperature: Store at 2–8°C. Avoid freezing, as the inhibitor may crystallize out of solution, leaving the liquid phase unprotected upon thawing.[2]

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